N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SCH₃) group at position 5 and a benzamide moiety with a trifluoromethyl (-CF₃) group at the ortho position. The thiadiazole scaffold is known for its broad-spectrum biological activities, including anticancer, antimicrobial, and antiviral properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylthio substituent may influence electronic properties and bioavailability.
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-4-2-3-5-7(6)11(12,13)14/h2-5H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVRLUYZXWCWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiadiazole Core: : This step generally starts with the cyclization reaction of appropriate thiosemicarbazides under oxidative conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Methylthio Group: : The next step involves the substitution reaction where a suitable methylating agent (like methyl iodide) is introduced to add the methylthio group at the 5th position of the thiadiazole ring.
Benzamide Formation: : Finally, the thiadiazole derivative is reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate base conditions to form the desired benzamide compound.
Industrial Production Methods: Industrial production involves scaling up these laboratory protocols, often using continuous flow reactors to maintain consistent reaction conditions. High-efficiency purification methods such as recrystallization and chromatography are typically employed to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide undergoes a variety of chemical reactions:
Oxidation: : The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like tin chloride or iron in acidic medium.
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Substitution: : Friedel-Crafts acylation conditions, such as AlCl3.
Reduction: : Tin chloride, iron with hydrochloric acid.
Oxidation: : Sulfoxide or sulfone derivatives.
Substitution: : Various substituted benzamide derivatives.
Reduction: : Corresponding amine derivatives.
Scientific Research Applications
This compound is utilized in multiple research fields due to its structural properties:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential inhibitory effects on various enzymes.
Medicine: : Investigated for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide exerts its effects generally involves the interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity by binding to the active sites or allosteric sites, thereby affecting the downstream signaling pathways. The trifluoromethyl group increases the compound's lipophilicity, enhancing its cell membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiadiazole Core Modifications
- Methylthio vs. The acetamide moiety (vs. benzamide) may alter binding affinity due to reduced π-π stacking interactions . N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): The 4-chlorobenzylthio group introduces electronegativity, enhancing oxidative stability but possibly reducing solubility. Melting points for these derivatives range from 132–170°C, suggesting higher crystallinity compared to methylthio analogs .
Benzamide Modifications
- Trifluoromethyl vs. These compounds exhibit pro-apoptotic activity in cancer cells, highlighting the role of electronic effects in biological activity . N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitro benzamide (): Replacing thiadiazole with oxadiazole reduces sulfur-mediated interactions. The nitro group (-NO₂) enhances antibacterial activity but may confer toxicity .
Heterocyclic Replacements
- Thiadiazole vs. Tetrazole/Triazole Cores :
Anticancer Activity
- Schiff Base Derivatives (): Compounds like 7k and 7l (with substituted methylene amino groups) showed GI₅₀ values comparable to Adriamycin against SK-MEL-2 (melanoma) and MCF-7 (breast cancer) cell lines.
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)phenylacetamide (): Demonstrated IC₅₀ values of 1.2–3.8 μM against glioblastoma (U87) cells, emphasizing the importance of the trifluoromethyl group in enhancing cytotoxicity .
Antiviral Activity
- Oxadiazole Derivatives (): Compounds with methylthio substituents (e.g., 4415 ) exhibited potent antiviral activity against NNM, likely due to improved membrane penetration from the -CF₃ group .
Physicochemical and Pharmacokinetic Properties
- ADMET Profiles : Computational studies on similar compounds () predict good oral bioavailability and low toxicity, suggesting favorable pharmacokinetics for the target compound .
Biological Activity
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a methylthio group and a trifluoromethyl benzamide moiety. Its molecular formula is with a molecular weight of 292.28 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing thiadiazole rings exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been evaluated for its effects on different biological targets.
Antimicrobial Activity
Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance:
- In vitro studies demonstrate that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Antitumor Activity
The compound has also been investigated for its potential antitumor effects:
- In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of approximately 30 µM, indicating moderate cytotoxicity.
- The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated that this compound showed superior activity compared to standard antibiotics like penicillin and ampicillin against resistant strains.
Case Study 2: Antitumor Mechanism
In another study focusing on the antitumor mechanism, researchers analyzed the effects of the compound on apoptosis in breast cancer cells. Flow cytometry results revealed an increase in sub-G1 phase cells after treatment with the compound, suggesting the induction of apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, and how do reaction conditions affect yields?
- Methodology : The compound can be synthesized via a multi-step protocol involving:
Thiosemicarbazide cyclization : Refluxing 2-benzamidoacetic acid with thiosemicarbazide and phosphorus oxychloride (POCl₃), followed by basification and recrystallization .
Microwave-assisted synthesis : Microwave irradiation significantly reduces reaction time (e.g., 1–4 hours vs. 12–24 hours for conventional methods) and improves yields (e.g., 75–89% for derivatives) by enhancing reaction efficiency .
- Key factors : Solvent choice (ethanol, pyridine), temperature (reflux vs. room temperature), and catalyst (POCl₃) influence purity and yield.
- Validation : Purity is confirmed via TLC, and intermediates are characterized by melting points (Table 1 in ).
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylthio group at δ 2.5–3.0 ppm, trifluoromethyl at δ 110–120 ppm in ¹³C) and confirms aromatic substitution patterns .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What preliminary biological screening models are recommended for assessing its anticancer potential?
- In vitro models :
- Cell lines : Breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87) are standard for cytotoxicity screening (IC₅₀ determination via MTT assays) .
- Mechanistic assays : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to evaluate mode of action .
Advanced Research Questions
Q. How can computational methods like molecular docking predict target interactions of this compound?
- Protocol :
Target selection : Prioritize kinases (e.g., abl/src tyrosine kinases) or enzymes (e.g., 15-lipoxygenase) based on structural analogs .
Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
- Key interactions : The trifluoromethyl group enhances hydrophobic binding, while the thiadiazole ring may form hydrogen bonds with catalytic residues .
Q. How should researchers resolve discrepancies in cytotoxicity data across different cancer cell lines?
- Strategies :
- Dose-response curves : Ensure IC₅₀ values are calculated from ≥5 concentrations to avoid false negatives .
- Assay standardization : Use identical incubation times (e.g., 48 hours) and cell viability methods (e.g., MTT vs. ATP luminescence) .
- Resistance factors : Check ABC transporter expression (e.g., P-gp) in resistant cell lines via qPCR .
Q. What strategies optimize the trifluoromethyl group's role in enhancing bioactivity and selectivity?
- SAR studies :
- Substitution patterns : Compare trifluoromethyl with cyano, nitro, or halogen substituents at the 5-position of the thiadiazole ring (e.g., derivatives in ).
- Electron-withdrawing effects : The -CF₃ group increases electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., tyrosine kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
